![molecular formula C19H23N3O2 B2740495 4-Phenyl-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one CAS No. 1421474-74-9](/img/structure/B2740495.png)
4-Phenyl-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-Phenyl-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one” is a complex organic molecule that contains several functional groups including a phenyl group, a pyrimidine ring, a piperidine ring, and a ketone group . These functional groups suggest that the compound could have a variety of chemical and biological properties.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the ketone group could undergo reactions such as reduction or condensation, while the pyrimidine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties are influenced by the compound’s molecular structure and functional groups .Scientific Research Applications
- Thieno[3,2-d]pyrimidines, including our compound, have demonstrated significant anticancer properties . They may inhibit tumor growth and proliferation, making them potential candidates for cancer therapy.
- Similar to their anticancer activity, thieno[3,2-d]pyrimidines have been investigated for their antitumor effects . These compounds could potentially target specific tumor pathways and suppress tumor progression.
- Thieno[3,2-d]pyrimidines, including our hybrid compound, exhibit antimicrobial properties . Researchers have explored their efficacy against bacterial and fungal infections, making them relevant in the fight against infectious diseases.
- Pyrazolo[3,4-d]pyrimidines, structurally resembling purines, have been reported as antiviral agents . Our compound’s pyrazolo[3,4-d]pyrimidine moiety may play a role in inhibiting viral replication.
- Both thieno[3,2-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have anti-inflammatory potential . Our hybrid compound could contribute to modulating inflammatory responses.
- Anilinopyrimidines, structurally related to our compound, have been studied for their kinase inhibition properties . These interactions with kinases are crucial for drug development and personalized medicine.
Anticancer Activity
Antitumor Effects
Antimicrobial Potential
Antiviral Applications
Anti-Inflammatory Properties
Kinase Inhibition
properties
IUPAC Name |
4-phenyl-1-(4-pyrimidin-2-yloxypiperidin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(9-4-8-16-6-2-1-3-7-16)22-14-10-17(11-15-22)24-19-20-12-5-13-21-19/h1-3,5-7,12-13,17H,4,8-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKVWDNZEPQYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.